molecular formula C8H20NO+ B14291284 3-Ethoxy-N,N,N-trimethylpropan-1-aminium CAS No. 128475-12-7

3-Ethoxy-N,N,N-trimethylpropan-1-aminium

Cat. No.: B14291284
CAS No.: 128475-12-7
M. Wt: 146.25 g/mol
InChI Key: GIASGDQNWFBPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-N,N,N-trimethylpropan-1-aminium: is a quaternary ammonium compound characterized by its ethoxy group attached to a trimethylammonium moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows it to participate in a range of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-N,N,N-trimethylpropan-1-aminium typically involves the quaternization of a tertiary amine. One common method is the reaction of 3-ethoxypropylamine with trimethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions.

Reaction Scheme:

3-Ethoxypropylamine+Trimethylamine+Methyl IodideThis compound Iodide\text{3-Ethoxypropylamine} + \text{Trimethylamine} + \text{Methyl Iodide} \rightarrow \text{this compound Iodide} 3-Ethoxypropylamine+Trimethylamine+Methyl Iodide→this compound Iodide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-Ethoxy-N,N,N-trimethylpropan-1-aminium can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions are less common but can occur under specific conditions, typically involving hydrogenation catalysts.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the ethoxy group. Common reagents include halides and other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).

    Nucleophiles: Sodium iodide, potassium bromide.

Major Products

    Oxidation: Ethoxypropanoic acid.

    Reduction: Ethoxypropylamine.

    Substitution: Ethoxypropyl halides.

Scientific Research Applications

Chemistry

In chemistry, 3-Ethoxy-N,N,N-trimethylpropan-1-aminium is used as a phase transfer catalyst. Its ability to facilitate the transfer of reactants between different phases (e.g., aqueous and organic) makes it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biocompatible surfactant. Its quaternary ammonium structure allows it to interact with biological membranes, making it useful in drug delivery systems.

Medicine

In medicine, this compound is explored for its antimicrobial properties. Quaternary ammonium compounds are known for their ability to disrupt microbial cell membranes, leading to their use in disinfectants and antiseptics.

Industry

Industrially, this compound is used in the formulation of cleaning agents and detergents. Its surfactant properties help in the emulsification and removal of oils and greases.

Mechanism of Action

The mechanism of action of 3-Ethoxy-N,N,N-trimethylpropan-1-aminium primarily involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N,N,N-trimethylpropan-1-aminium Bromide
  • 3-Chloro-N,N,N-trimethylpropan-1-aminium Chloride
  • 3-Hydroxy-N,N,N-trimethylpropan-1-aminium

Comparison

Compared to 3-Bromo-N,N,N-trimethylpropan-1-aminium Bromide and 3-Chloro-N,N,N-trimethylpropan-1-aminium Chloride, 3-Ethoxy-N,N,N-trimethylpropan-1-aminium is less reactive due to the presence of the ethoxy group, which is less electrophilic than bromine or chlorine. This makes it more stable and suitable for applications requiring less reactivity. The presence of the ethoxy group also imparts different solubility properties, making it more soluble in organic solvents compared to its halogenated counterparts.

Properties

CAS No.

128475-12-7

Molecular Formula

C8H20NO+

Molecular Weight

146.25 g/mol

IUPAC Name

3-ethoxypropyl(trimethyl)azanium

InChI

InChI=1S/C8H20NO/c1-5-10-8-6-7-9(2,3)4/h5-8H2,1-4H3/q+1

InChI Key

GIASGDQNWFBPKO-UHFFFAOYSA-N

Canonical SMILES

CCOCCC[N+](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.